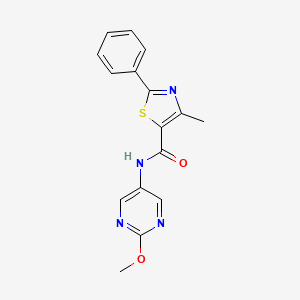
3-(Difluoromethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)pentanoic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a difluoromethyl group attached to a pentanoic acid backbone, which imparts distinct chemical properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pentanoic acid typically involves the introduction of a difluoromethyl group into a pentanoic acid precursor. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)pentanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects fully .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Difluoromethyl)pentanoic acid include other difluoromethylated carboxylic acids and related fluorinated compounds. Examples include:
- 2-(Difluoromethyl)propanoic acid
- 4-(Difluoromethyl)butanoic acid
- 3-(Trifluoromethyl)pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the difluoromethyl group enhances its stability and influences its interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUZWQJBNHWFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)



![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)
![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)
![1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3014232.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

